2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide
Overview
Description
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide is a derivative of 2-Methyltetrahydroquinoline . Tetrahydroquinolines are of interest in medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular formula of 2-Methyl-1,2,3,4-tetrahydroquinoline is CHN . The average mass is 147.217 Da and the monoisotopic mass is 147.104797 Da .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Scientific Research Applications
Synthetic Chemistry Applications
- Development of Synthetic Methodologies: Research has shown efforts in the synthesis of tetrahydroisoquinoline scaffolds, which are key structural elements in agents aimed at treating various diseases including cancer, hepatitis C, CNS disorders, and psychosis. One approach involved the use of iron(III) chloride hexahydrate as a catalyst for Friedel-Crafts cyclizations of sensitive compounds to access substituted tetrahydroisoquinoline derivatives (Bunce, Cain, & Cooper, 2012). Another study explored radical amidation onto aromatic rings with (diacyloxyiodo)arenes, leading to the synthesis of tetrahydroquinoline derivatives, demonstrating the potential of radical pathways in constructing complex heterocyclic systems (Togo et al., 1998).
Biological Evaluation
- Pharmacological Potential: The isoquinoline sulfonamide class, including structures similar to 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide, has been evaluated for its pharmacological potential. For instance, isoquinoline sulfonamides were investigated for their role in inhibiting cytotoxic T lymphocyte-mediated lysis and cellular proliferation, suggesting the involvement of protein kinase C in lymphocyte function, which may have implications for the development of therapeutic agents targeting immune responses (Juszczak & Russell, 1989). Another study focused on the microwave-assisted synthesis of tetrahydroisoquinoline sulfonamide derivatives and evaluated their potential biological activities including inhibition of albumin denaturation, antioxidant, antitryptic, and antibacterial activities, indicating a wide spectrum of potential therapeutic applications (Manolov, Ivanov, & Bojilov, 2021).
Biochemical Analysis
Biochemical Properties
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters . The nature of these interactions often involves inhibition of the enzyme’s activity, leading to increased levels of neurotransmitters in the synaptic cleft .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the dopaminergic signaling pathway, which is crucial for motor control and reward mechanisms . Additionally, it can alter gene expression profiles related to neurotransmitter synthesis and degradation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of MAO enzymes, inhibiting their activity . This inhibition prevents the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to increased neurotransmitter levels . Furthermore, it can modulate the expression of genes involved in neurotransmitter metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance neurotransmitter levels without causing significant adverse effects . At high doses, it may lead to toxicity and adverse effects such as neurodegeneration . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
2-methyl-3,4-dihydro-2H-quinoline-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-8-6-7-9-4-2-3-5-10(9)12(8)15(11,13)14/h2-5,8H,6-7H2,1H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPNKFLRJQHYNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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